molecular formula C14H22O2 B12681285 Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one CAS No. 94201-08-8

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one

Cat. No.: B12681285
CAS No.: 94201-08-8
M. Wt: 222.32 g/mol
InChI Key: WBQWMDBLUQLXSV-UHFFFAOYSA-N
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Description

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one is a chemical compound with a complex structure that includes a furan ring, a cyclohexene ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5-methylfuran: A similar compound with a simpler structure, lacking the cyclohexene and isopropyl groups.

    2,3-Dihydro-4-methylfuran: Another related compound with a different substitution pattern on the furan ring.

Uniqueness

Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one is unique due to its combination of a furan ring with a cyclohexene ring and an isopropyl group. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

94201-08-8

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

5-[(4-propan-2-ylcyclohexen-1-yl)methyl]oxolan-2-one

InChI

InChI=1S/C14H22O2/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-14(15)16-13/h3,10,12-13H,4-9H2,1-2H3

InChI Key

WBQWMDBLUQLXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)CC2CCC(=O)O2

Origin of Product

United States

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